molecular formula C14H13N3O2S B2676454 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 727983-29-1

4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2676454
CAS RN: 727983-29-1
M. Wt: 287.34
InChI Key: FOCPCOHDBPAWSX-UHFFFAOYSA-N
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Description

The compound “4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, a triazole ring, and a thiol group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, furan derivatives can be synthesized through reactions like the Pechmann condensation . Triazole rings can be formed through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a phenyl ring, a triazole ring, and a thiol group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The phenyl ring is a six-membered aromatic ring with six carbon atoms. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms. The thiol group consists of a sulfur atom bonded to a hydrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The furan ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The phenyl ring can also undergo electrophilic aromatic substitution. The triazole ring is also relatively stable, but can participate in reactions with electrophiles at the nitrogen atoms. The thiol group is acidic and can undergo reactions typical of other acidic groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiol group could increase its solubility in polar solvents. The aromatic rings could contribute to its UV-Vis absorption spectrum .

Scientific Research Applications

Antimicrobial Activity

Derivatives of 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and investigated for their antimicrobial properties. Studies show that these compounds exhibit significant antibacterial activity. For instance, the synthesis and antibacterial activity of 5-(1H-1,2,4-triazol-3-ylsulphanylmethyl)furan-2-carboxylic acids and their methyl ethers have been explored, demonstrating the potential of these derivatives in combating bacterial infections (Ирадян et al., 2014).

Antioxidant and Anticancer Activity

Research into the antioxidant and anticancer potential of 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives has shown promising results. Novel derivatives incorporating semicarbazide, thiosemicarbazide, thiadiazole, triazolone, and other moieties have been synthesized and evaluated for their antioxidant activities. Some of these compounds exhibit antioxidant activity superior to known antioxidants like ascorbic acid. Additionally, their anticancer activity against various cancer cell lines, including glioblastoma and triple-negative breast cancer cells, has been tested, identifying potent compounds against these malignancies (Tumosienė et al., 2020).

Corrosion Inhibition

The corrosion inhibition properties of 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have also been extensively studied. These compounds have been synthesized and evaluated as inhibitors for mild steel corrosion in acidic environments. The studies suggest that these derivatives can significantly reduce corrosion rates by forming protective layers on the steel surface, highlighting their potential in industrial applications (Murmu et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be tested for biological activity to assess its potential as a drug .

properties

IUPAC Name

4-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-18-11-5-2-4-10(8-11)13-15-16-14(20)17(13)9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCPCOHDBPAWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326087
Record name 4-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

727983-29-1
Record name 4-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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